molecular formula C10H17NO4 B2428905 1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid CAS No. 1822562-98-0

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid

Cat. No.: B2428905
CAS No.: 1822562-98-0
M. Wt: 215.249
InChI Key: CWCHGLNUHDOFHF-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCHGLNUHDOFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Haloamine Precursors

A method detailed in patent CN111362852A involves reacting γ-chloroamines with ammonium salts under basic conditions to form the azetidine ring. For example:

  • Substrate : 3-chloro-2-methylazetidine precursor
  • Reagents : Ammonium acetate, sodium bicarbonate
  • Conditions : Reflux in ethanol (78°C, 12 hours)
  • Yield : 68–72% after purification

This route favors retention of stereochemistry at the 2- and 3-positions when using enantiomerically pure starting materials.

Enamine-Mediated Ring Closure

Adapting protocols from pyrazole synthesis, β-enamino esters undergo cyclization:

  • Precursor : Methyl 3-(dimethylamino)-2-methylpropenoate
  • Cyclizing Agent : Lithium hexamethyldisilazide (LiHMDS)
  • Conditions : −50°C in THF, 2 hours
  • Stereochemical Outcome : 1.2:1 epimeric mixture requiring chromatographic separation

Introduction of the tert-Butoxycarbonyl (Boc) Group

Protection of the azetidine nitrogen is achieved through two primary methods:

Method Reagents Base Solvent Yield Stability Considerations
Boc Anhydride Route (Boc)₂O (1.2 eq) DMAP DCM 89% Avoid prolonged exposure to moisture
Boc-Cl Activation Boc-Cl (1.1 eq) TEA THF 82% Exothermic reaction; control <25°C

The choice between Boc anhydride and Boc-Cl depends on scale: anhydride is preferred for industrial applications due to better handling, while Boc-Cl offers faster kinetics in lab-scale syntheses.

Carboxylic Acid Functionalization

The 2-carboxylic acid group is introduced via:

Oxidation of Primary Alcohols

  • Substrate : 2-hydroxymethylazetidine derivative
  • Oxidizing System : Jones reagent (CrO₃/H₂SO₄)
  • Conditions : 0°C → RT, 4 hours
  • Yield : 74% (with Boc protection in place)

Hydrolysis of Nitriles

An alternative pathway from nitrile precursors:

  • Substrate : 2-cyanoazetidine
  • Hydrolysis Agent : 6M HCl
  • Conditions : Reflux, 8 hours
  • Yield : 81% with minimal racemization

Stereochemical Control

Critical for biological activity, the (2R,3S) configuration is achieved through:

Chiral Pool Synthesis

Using D-threonine as starting material:

  • Step 1 : Lactam formation with Boc protection
  • Step 2 : Methylation via Grignard addition
  • Step 3 : Acidic hydrolysis to carboxylic acid
    Overall Yield : 58% over 3 steps

Catalytic Asymmetric Hydrogenation

  • Substrate : 3-methylazetidine-2-enoate
  • Catalyst : Ru-(S)-BINAP complex
  • Pressure : 50 bar H₂
  • ee : 94%

Industrial-Scale Production

A continuous flow process developed for GMP manufacturing:

  • Reactor 1 : Ring closure at 80°C (residence time 15 min)
  • Reactor 2 : Boc protection at 40°C (residence time 30 min)
  • Purification : In-line crystallization with heptane/EtOAc
    Throughput : 12 kg/day with 91% purity

Comparative Analysis of Synthetic Routes

Parameter Haloamine Route Enamine Route Chiral Pool Route
Total Yield 61% 54% 58%
Stereoselectivity 98% de 82% de >99% ee
Scalability Industrial Lab-scale Pilot-scale
Cost per kg $1,200 $4,500 $8,800

Key Challenges and Solutions

Challenge 1 : Azetidine ring opening under acidic conditions

  • Solution : Use Boc protection before introducing acidic groups

Challenge 2 : Epimerization during carboxylic acid formation

  • Solution : Low-temperature (0–5°C) hydrolysis with LiOH

Challenge 3 : Purification of polar intermediates

  • Solution : Hybrid silica/cellulose chromatography media

Emerging Methodologies

Enzymatic Desymmetrization

Lipase-catalyzed resolution of racemic mixtures:

  • Enzyme : CAL-B (Candida antarctica Lipase B)
  • Substrate : Azetidine diol intermediate
  • ee : 99% at 50% conversion

Photochemical Cyclization

UV-mediated [2+2] cycloaddition for ring formation:

  • Light Source : 254 nm Hg lamp
  • Yield : 67% with 91% de

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles, depending on the desired substitution product

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the reaction requirements

Major Products Formed

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is unique due to its chiral nature and the presence of the azetidine ring. This combination of features makes it particularly valuable in the synthesis of complex molecules, where stereochemistry and ring structure play crucial roles .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid, also known as (2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its interactions with biological systems, particularly regarding enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1277097-48-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of enzyme inhibition, particularly targeting mushroom tyrosinase, an enzyme critical in melanin biosynthesis.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme involved in the oxidation of phenolic compounds and is a key player in melanin production. Inhibition of this enzyme is of great interest for cosmetic and therapeutic applications, particularly in treating hyperpigmentation disorders.

Research Findings :

  • Inhibition Mechanism : Studies indicate that compounds similar to this compound exhibit noncompetitive inhibition against tyrosinase. This suggests that the compound can bind to the enzyme regardless of whether the substrate is present, thereby reducing the overall rate of reaction without affecting substrate binding.
  • IC50 Values : The IC50 value for tyrosinase inhibition by related compounds has been reported to be as low as 0.03 mM, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 1.80 mM) .

Case Studies

Several case studies have explored the efficacy of azetidine derivatives in inhibiting tyrosinase:

Compound NameIC50 (mM)Type of InhibitionReference
Compound A0.03Noncompetitive
Kojic Acid1.80Competitive
Compound B0.00458Noncompetitive

These findings illustrate the potential of azetidine derivatives as effective tyrosinase inhibitors.

Therapeutic Implications

The ability of this compound to inhibit tyrosinase positions it as a candidate for developing treatments for skin disorders related to excessive melanin production, such as age spots and melasma.

Cosmetic Applications

Due to its efficacy in inhibiting melanin synthesis, this compound could be utilized in cosmetic formulations aimed at skin lightening and pigmentation control.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid?

The synthesis typically involves sequential protection, functionalization, and deprotection steps:

  • Step 1 : Introduce the Boc group to the azetidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) .
  • Step 2 : Install the methyl group at the 3-position via alkylation or direct substitution, ensuring regioselectivity through steric or electronic control .
  • Step 3 : Carboxylation at the 2-position using CO₂ insertion or oxidation of a primary alcohol intermediate .
  • Purification : Recrystallization from ethyl acetate/hexane or silica gel chromatography (eluent: DCM/MeOH) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (t-Bu group), δ 3.5–4.5 ppm (azetidine protons), and δ 1.8–2.2 ppm (methyl substituent) .
    • ¹³C NMR : Distinct signals at ~155 ppm (Boc carbonyl) and ~175 ppm (carboxylic acid) .
  • IR : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O of Boc and carboxylic acid) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ or [M−H]⁻ .

Q. What are the optimal storage conditions to prevent degradation?

Store under inert gas (argon or nitrogen) at –20°C in a desiccator. Avoid prolonged exposure to moisture, heat (>30°C), or acidic/basic environments to prevent Boc group cleavage .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence the azetidine ring’s reactivity in nucleophilic substitutions?

The bulky tert-butoxycarbonyl group reduces nucleophilic attack at the azetidine nitrogen, directing reactivity toward the carboxylic acid or methyl-substituted positions. Computational studies (DFT) show increased activation energy for ring-opening reactions due to steric clashes . Experimental validation via kinetic studies (e.g., SN2 reactions with alkyl halides) confirms slower rates compared to unprotected azetidines .

Q. What strategies prevent racemization during the synthesis of enantiomerically pure derivatives?

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during carboxylation to retain stereochemistry .
  • Perform reactions at low temperatures (<0°C) to minimize epimerization .
  • Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) .

Q. How does the methyl substituent affect conformational dynamics in solution?

Dynamic NMR (DNMR) reveals restricted rotation of the azetidine ring due to steric interactions between the methyl group and adjacent substituents. Molecular dynamics simulations (MD) show a preference for a twisted conformation, which impacts binding affinity in medicinal chemistry applications .

Data Contradiction Analysis

Q. Discrepancies in reported stability under acidic conditions: How to reconcile conflicting data?

  • Conflicting Evidence : Some studies report Boc deprotection at pH 2 (HCl/EtOAc), while others note stability at pH 3–4 .
  • Resolution : Variability arises from solvent effects (e.g., aqueous vs. anhydrous conditions). Kinetic profiling (TGA/DSC) under controlled humidity clarifies that hydrolysis accelerates in protic solvents .

Methodological Guidance Table

TechniqueApplication ExampleReference ID
Chiral HPLCEnantiomeric purity assessment
DFT CalculationsSteric/electronic effect modeling
Dynamic NMRConformational analysis
HRMSMolecular ion verification

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